4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
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Overview
Description
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a complex organic compound that features a combination of indole, piperazine, and benzamide moieties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the range of biological activities associated with indole derivatives , the effects could potentially include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step often involves the coupling of the indole-piperazine intermediate with a benzoyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and can be facilitated by catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
- 4-chloro-2-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Uniqueness
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity. The combination of indole, piperazine, and benzamide groups in a single molecule provides a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c27-19-12-10-18(11-13-19)25(32)29-23-21-8-4-5-9-22(21)28-24(23)26(33)31-16-14-30(15-17-31)20-6-2-1-3-7-20/h1-13,28H,14-17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVNZPHRPPGMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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